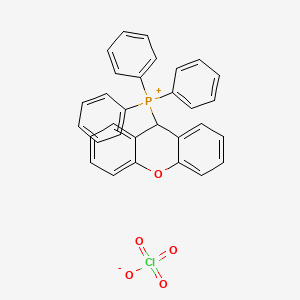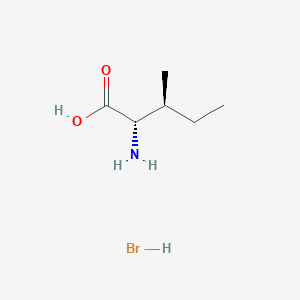
2-Isocyanato-1,3,5-triphenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanato-1,3,5-triphenylbenzene is an organic compound with the molecular formula C21H13NO It is a derivative of 1,3,5-triphenylbenzene, where an isocyanate group (-N=C=O) is attached to one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1,3,5-triphenylbenzene typically involves the reaction of 1,3,5-triphenylbenzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Isocyanato-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst.
Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学研究应用
2-Isocyanato-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 2-Isocyanato-1,3,5-triphenylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting nucleophile .
相似化合物的比较
1,3,5-Triphenylbenzene: The parent compound without the isocyanate group.
1,3,5-Tris(4-nitrophenyl)benzene: A derivative with nitro groups instead of the isocyanate group.
1,3,5-Tris(4-aminophenyl)benzene: A derivative with amino groups.
Uniqueness: 2-Isocyanato-1,3,5-triphenylbenzene is unique due to the presence of the reactive isocyanate group, which imparts distinct chemical reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound for various synthetic and industrial applications .
属性
CAS 编号 |
14617-27-7 |
|---|---|
分子式 |
C25H17NO |
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-isocyanato-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C25H17NO/c27-18-26-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H |
InChI 键 |
CCMMXDLXGFMMMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=C=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)








